REACTION_CXSMILES
|
C([O:4][CH2:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[C:13]([O:16][CH3:17])[CH:14]=2)[CH:9]=[CH:8][CH:7]=1)(=O)C.[OH-].[K+]>CO.O>[CH3:17][O:16][C:13]1[CH:14]=[C:15]2[C:10]([CH:9]=[CH:8][CH:7]=[C:6]2[CH2:5][OH:4])=[CH:11][CH:12]=1 |f:1.2|
|
Name
|
compound
|
Quantity
|
34.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1=CC=CC2=CC=C(C=C12)OC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added with vigorous stirring
|
Type
|
ADDITION
|
Details
|
the reaction mixture is hydrolysed over a mixture of ice/concentrated hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
The creamy white precipitate which forms is filtered off
|
Type
|
WASH
|
Details
|
washed several times with ice-cold water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over P2O5 using a dessicator
|
Type
|
CUSTOM
|
Details
|
The title alcohol is recrystallised from a mixture of CH2Cl2/cyclohexane
|
Type
|
CUSTOM
|
Details
|
to yield white needles
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |